molecular formula C12H8O4S B6399389 3-(5-Formylthiophen-2-YL)-5-hydroxybenzoic acid CAS No. 1261928-36-2

3-(5-Formylthiophen-2-YL)-5-hydroxybenzoic acid

Cat. No.: B6399389
CAS No.: 1261928-36-2
M. Wt: 248.26 g/mol
InChI Key: XYWRDMKSWGUPMD-UHFFFAOYSA-N
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Description

3-(5-Formylthiophen-2-YL)-5-hydroxybenzoic acid is a compound that features a thiophene ring substituted with a formyl group at the 5-position and a benzoic acid moiety with a hydroxyl group at the 5-position

Properties

IUPAC Name

3-(5-formylthiophen-2-yl)-5-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4S/c13-6-10-1-2-11(17-10)7-3-8(12(15)16)5-9(14)4-7/h1-6,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWRDMKSWGUPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=CC(=CC(=C2)O)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689499
Record name 3-(5-Formylthiophen-2-yl)-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261928-36-2
Record name 3-(5-Formylthiophen-2-yl)-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the thiophene derivative with DMF and POCl3 . The hydroxyl group can be introduced through a hydroxylation reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Formylthiophen-2-YL)-5-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: 3-(5-Carboxythiophen-2-YL)-5-hydroxybenzoic acid

    Reduction: 3-(5-Hydroxymethylthiophen-2-YL)-5-hydroxybenzoic acid

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(5-Formylthiophen-2-YL)-5-hydroxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Formylthiophen-2-YL)-5-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Formylthiophen-2-YL)-benzoic acid: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    3-(5-Hydroxythiophen-2-YL)-5-hydroxybenzoic acid: Contains an additional hydroxyl group on the thiophene ring, which may enhance its hydrogen bonding capabilities.

    3-(5-Methylthiophen-2-YL)-5-hydroxybenzoic acid: Substitutes the formyl group with a methyl group, potentially altering its chemical and biological properties.

Uniqueness

3-(5-Formylthiophen-2-YL)-5-hydroxybenzoic acid is unique due to the presence of both formyl and hydroxyl groups, which provide a combination of reactivity and potential for hydrogen bonding. This dual functionality makes it a versatile compound for various applications in research and industry.

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